molecular formula C12H13NS B1447584 [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine CAS No. 1267443-95-7

[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine

Cat. No.: B1447584
CAS No.: 1267443-95-7
M. Wt: 203.31 g/mol
InChI Key: IGWYRJXKKBASDN-UHFFFAOYSA-N
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Description

[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is an organic compound that features a thiophene ring attached to a phenyl ring, which is further substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Attachment to the Phenyl Ring: The thiophene ring is then attached to the phenyl ring through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated thiophene in the presence of a palladium catalyst.

    Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where the phenyl ring is alkylated using a methyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine can undergo oxidation reactions, where the amine group is oxidized to form a nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol, depending on the reducing agent used.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. It is also used in the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: Similar structure with a thiophene ring attached to a methylamine group.

    4-(4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and a dimethylaniline moiety.

    2-(Aminomethyl)thiophene: Features a thiophene ring with an aminomethyl group.

Uniqueness

[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a thiophene ring, phenyl ring, methyl group, and amine group makes it a versatile compound with a wide range of applications.

Biological Activity

[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a methyl group, which may influence its reactivity and biological interactions. The presence of these functional groups is significant in determining the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. For example, compounds with similar structures have been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • Cell Lines Tested : The compound was evaluated against several human tumor cell lines, including colorectal (HCT-116), lung, breast, and skin cancers.
  • IC50 Values : In one study, derivatives exhibited selective cytotoxicity against HCT-116 cells with IC50 values ranging from 7.1 µM to 11.9 µM .
  • Mechanisms : The anticancer activity was linked to DNA interaction similar to established chemotherapeutics like doxorubicin and cisplatin, leading to cell cycle arrest at the S and G2/M phases .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Bacterial Strains : Preliminary tests indicated activity against Gram-negative bacteria such as E. coli, although it was less effective against Pseudomonas aeruginosa and fungal strains .
  • Structure-Activity Relationship : Variations in substituents on the thiophene ring significantly influenced antibacterial potency, suggesting that structural modifications could enhance efficacy .

Case Studies

  • Anticancer Study :
    • A study synthesized various analogs of thiophene-containing compounds and tested them for anticancer activity. The results indicated that certain derivatives caused significant cell cycle arrest and increased expression levels of tumor suppressors while decreasing oncogenic factors .
  • Antimicrobial Evaluation :
    • In a separate investigation focusing on thiophene-linked compounds, researchers reported varying degrees of antibacterial activity against different strains, emphasizing the need for further optimization of chemical structures for enhanced efficacy .

Research Findings Summary

CompoundActivity TypeTested Cell LinesIC50 Values (µM)Notable Effects
This compoundAnticancerHCT-1167.1 - 11.9Induces cell cycle arrest
Related Thiophene DerivativesAntimicrobialE. coliN/AVarying effectiveness based on structure

Properties

IUPAC Name

(4-methyl-3-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9-4-5-10(8-13)7-11(9)12-3-2-6-14-12/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWYRJXKKBASDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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